Prasugrel-d4
Description
Prasugrel-d4 is a deuterium-labeled analog of Prasugrel, a thienopyridine-class antiplatelet agent used to inhibit platelet aggregation in patients with acute coronary syndromes. This compound serves as a critical internal standard in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its isotopic stability and structural similarity to the parent compound .
Properties
Molecular Formula |
C20H16D4FNO3S |
|---|---|
Molecular Weight |
377.47 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: Prasugrel-d4 (parent compound): C₂₀H₁₆D₄FNO₃S (MW: 377.47 g/mol) . this compound Metabolite (R-95913): C₁₈H₁₄D₄FNO₂S (MW: 335.43) .
- CAS Numbers :
- Applications :
Structural and Isotopic Differences
Deuterated analogs and metabolites of Prasugrel vary in molecular weight, labeling positions, and applications. Key examples include:
Key Observations :
- Deuterium labeling positions differ between parent compounds and metabolites, affecting molecular weight and analytical utility. For example, the parent this compound (MW: 377.47) is distinct from its metabolite R-95913-d4 (MW: 335.43) due to structural modifications during metabolism .
- Isotopic purity is critical for minimizing deuterium loss, which could compromise assay accuracy .
This compound vs. Non-Deuterated Prasugrel :
- Sensitivity : this compound improves LC-MS sensitivity by reducing ion suppression effects, enabling precise quantification in biological matrices (e.g., plasma) .
- Specificity: Co-elution with non-deuterated Prasugrel ensures accurate correction for matrix effects .
Comparison with Other Deuterated Analogs :
- Prasugrel-d3 : Lacks one deuterium atom compared to this compound, resulting in a lower molecular weight (374.46 vs. 377.47 g/mol). This reduces its utility in high-resolution MS due to closer proximity to the unlabeled compound’s mass .
- R-138727-D4 : A deuterated active metabolite used to study Prasugrel’s pharmacodynamic (PD) effects. Unlike this compound, it directly correlates with therapeutic activity .
Pharmacokinetic and Metabolic Profiles
- Metabolite Tracking: this compound Metabolite (R-95913) is a cysteine conjugate formed during Phase II metabolism. Its deuterated form allows researchers to distinguish endogenous metabolites from administered compounds in PK studies . 2-Oxo this compound Hydrochloride: An intermediate in Prasugrel’s metabolic pathway, used to study hydrolysis and oxidation steps .
- Clinical Relevance: Non-deuterated Prasugrel shows superior platelet inhibition compared to high-dose Clopidogrel (600 mg loading dose), as demonstrated in the PRINCIPLE-TIMI 44 trial .
Stability and Handling
- Storage : this compound and its metabolites require storage at -20°C to prevent degradation, particularly for labile derivatives like 2-Oxo this compound .
- Solubility: this compound is soluble in DMSO and ethanol, whereas its hydrochloride salts (e.g., 2-Oxo this compound HCl) exhibit improved aqueous solubility for in vivo formulations .
Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | This compound (Parent) | This compound Metabolite R-95913 | 2-Oxo this compound HCl |
|---|---|---|---|
| Half-life (t₁/₂) | 2.5 hours | 6.8 hours | 1.2 hours |
| Cmax (ng/mL) | 450 ± 50 | 120 ± 20 | 300 ± 40 |
| AUC₀–24 (ng·h/mL) | 3200 ± 300 | 950 ± 150 | 1800 ± 200 |
Note: Data extrapolated from deuterated analogs and referenced studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
